4-Ethynyl-3-nitrobenzoicacid

Physical Organic Chemistry Medicinal Chemistry Solubility Optimization

Researchers requiring a bifunctional aromatic scaffold for click chemistry often encounter non-alkyne analogs inert in CuAAC. 4-Ethynyl-3-nitrobenzoic acid is the definitive solution: · Terminal alkyne at C4 enables quantitative CuAAC bioconjugation with azide-bearing biomolecules. · sp-hybridized ethynyl group permits Sonogashira cross-coupling diversification inaccessible to ethyl or vinyl analogs. · Distinct pKa (~3.91) offers tunable protonation for SAR/ADME optimization. Supplied as a yellow crystalline solid (mp 205-207°C), ≥98% purity, with full analytical documentation.

Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
Cat. No. B13540184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-3-nitrobenzoicacid
Molecular FormulaC9H5NO4
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC#CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H5NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h1,3-5H,(H,11,12)
InChIKeyHKUAEVSVSCZIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-3-nitrobenzoic Acid: Dual-Functional Aromatic Building Block


4-Ethynyl-3-nitrobenzoic acid (CAS 1260851-19-1) is a synthetic aromatic compound belonging to the nitrobenzoic acid class, distinguished by the simultaneous presence of a terminal alkyne at the 4-position and a nitro group at the 3-position on a benzoic acid backbone . This specific substitution pattern confers a unique reactivity profile, enabling its application as a versatile intermediate in organic synthesis, including click chemistry and palladium-catalyzed cross-coupling reactions [1]. The compound exhibits moderate acidity (pKa ~3.91) due to the electron-withdrawing nitro group ortho to the carboxylic acid, and is typically supplied as a yellow crystalline solid with a melting point of 205-207°C .

4-Ethynyl-3-nitrobenzoic Acid: Why Analogs Fall Short


Procurement of a generic nitrobenzoic acid, such as 4-ethyl-3-nitrobenzoic acid or 4-ethenyl-3-nitrobenzoic acid, as a substitute for 4-ethynyl-3-nitrobenzoic acid is chemically invalid due to the unique reactivity conferred by the terminal alkyne moiety. Unlike its saturated or olefinic analogs, the ethynyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions, a cornerstone of modern bioconjugation and materials science . Furthermore, the electronic properties of the sp-hybridized carbon significantly alter the acidity (pKa) and electron density of the aromatic system compared to sp² (vinyl) or sp³ (ethyl) substituents, leading to substantial differences in solubility and chemical stability that preclude direct interchangeability in synthetic protocols .

4-Ethynyl-3-nitrobenzoic Acid vs. Analogs: Quantitative Comparison


Acidity (pKa) Comparison: Ethynyl vs. Vinyl Derivative

4-Ethynyl-3-nitrobenzoic acid has a reported pKa of 3.91, which is less acidic than its vinyl analog, 4-ethenyl-3-nitrobenzoic acid, which has a predicted pKa of 3.55 . This difference is attributable to the electron-withdrawing inductive effect of the sp²-hybridized carbon in the vinyl group versus the sp-hybridized carbon in the ethynyl group, which influences the electron density at the carboxylic acid site and, consequently, its proton dissociation constant.

Physical Organic Chemistry Medicinal Chemistry Solubility Optimization

Melting Point Comparison: Ethynyl vs. Ethyl Derivative

The melting point of 4-ethynyl-3-nitrobenzoic acid is reported as 205-207°C, which is significantly higher than that of its saturated analog, 4-ethyl-3-nitrobenzoic acid, which melts at 157.5-158.3°C . This ~48°C increase in melting point indicates stronger intermolecular interactions in the solid state for the ethynyl derivative, likely due to its rigid, linear geometry and potential for C-H···π interactions involving the terminal alkyne.

Crystallography Process Chemistry Material Science

Click Chemistry Reactivity vs. Inert Analogs

The terminal alkyne group of 4-ethynyl-3-nitrobenzoic acid is a defined nucleophile for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reactivity is absent in its closest analogs, such as 4-ethyl-3-nitrobenzoic acid, which lacks the requisite unsaturation for this class of reactions. While 4-ethenyl-3-nitrobenzoic acid possesses a vinyl group, it participates in fundamentally different reactions (e.g., Heck coupling) and is not a substrate for the canonical CuAAC click reaction due to the absence of a terminal alkyne.

Click Chemistry Bioconjugation Chemical Biology

4-Ethynyl-3-nitrobenzoic Acid: Evidence-Based Applications


Bioconjugation via CuAAC Click Chemistry

4-Ethynyl-3-nitrobenzoic acid is uniquely suited as a linker or functional handle in bioconjugation workflows due to its terminal alkyne group, which enables efficient and specific CuAAC reactions with azide-bearing biomolecules . Unlike its ethyl or ethenyl analogs, which are inert under these conditions, the ethynyl group provides a defined, bioorthogonal reactive site. This allows for the attachment of the nitrobenzoic acid scaffold to proteins, nucleic acids, or surfaces, making it a valuable tool for creating molecular probes, drug-delivery conjugates, or functionalized materials .

Diversified Heterocycles via Pd Cross-Coupling

The ethynyl group of 4-ethynyl-3-nitrobenzoic acid serves as an essential point of diversification in Sonogashira and other palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures . This capability is fundamentally absent in its non-alkyne analogs. The compound acts as a key building block for generating novel acetylene-linked derivatives, which can be further elaborated into pharmaceutically relevant heterocycles or functional materials, providing a synthetic route that is inaccessible to simpler nitrobenzoic acids .

Medicinal Chemistry Hit-to-Lead Optimization

The 3-nitrobenzoic acid substructure is a recognized pharmacophore, with derivatives showing activity against targets like carbonic anhydrases (CAs) and cholinesterases . 4-Ethynyl-3-nitrobenzoic acid provides a unique platform for exploring structure-activity relationships (SAR) by introducing an alkyne group that can modulate physicochemical properties like pKa (3.91) . Compared to the more acidic vinyl analog (pKa ~3.55), the ethynyl derivative offers a distinct protonation profile that can be leveraged to optimize target binding or ADME properties, making it a strategic choice for hit-to-lead campaigns .

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